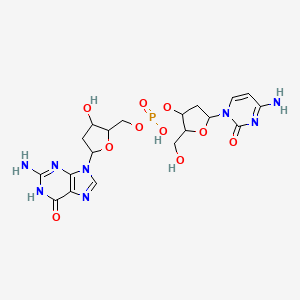

Deoxycytidylyl-(3'-5')-deoxyguanosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La désoxycytidylyl-3’,5’-guanosine est un dinucléotide composé de désoxycytidine et de désoxyguanosine liées par une liaison phosphodiester 3’,5’. . La désoxycytidylyl-3’,5’-guanosine est importante dans l’étude des acides nucléiques et de leurs interactions avec les enzymes et autres biomolécules.

Méthodes De Préparation

La synthèse de la désoxycytidylyl-3’,5’-guanosine implique généralement le couplage chimique de désoxycytidine et de monophosphates de désoxyguanosine. Les conditions réactionnelles comprennent souvent l’utilisation d’agents d’activation tels que les carbodiimides ou les phosphoramidites pour faciliter la formation de la liaison phosphodiester. Les méthodes de production industrielle peuvent impliquer une synthèse enzymatique utilisant des nucléotidyl transférases, qui catalysent la formation de la liaison phosphodiester dans des conditions douces .

Analyse Des Réactions Chimiques

La désoxycytidylyl-3’,5’-guanosine peut subir diverses réactions chimiques, notamment :

Protonation : En présence d’acides tels que l’acide trifluoroacétique, les atomes d’azote des bases cytosine et guanine peuvent être protonés.

Oxydation et réduction : Les bases nucléiques peuvent subir des réactions d’oxydation et de réduction, bien que celles-ci soient moins fréquentes dans des conditions physiologiques.

Les réactifs couramment utilisés dans ces réactions comprennent les acides, les bases et les nucléases. Les principaux produits formés à partir de ces réactions sont les mononucléotides individuels, le monophosphate de désoxycytidine et le monophosphate de désoxyguanosine .

Applications De Recherche Scientifique

La désoxycytidylyl-3’,5’-guanosine a plusieurs applications en recherche scientifique :

Biologie structurale : Elle est utilisée dans les études cristallographiques pour comprendre les interactions entre les nucléotides et les protéines, telles que les ribonucléases.

Biochimie : Elle sert de composé modèle pour étudier les mécanismes des interactions nucléotidiques et du clivage enzymatique.

Mécanisme D'action

Le mécanisme d’action de la désoxycytidylyl-3’,5’-guanosine implique son interaction avec des enzymes telles que les ribonucléases. Le composé se lie au site actif de l’enzyme, où la liaison phosphodiester est clivée, ce qui entraîne la formation des mononucléotides individuels . Les cibles moléculaires comprennent les résidus du site actif de l’enzyme, qui facilitent la réaction de clivage par une série d’étapes catalytiques.

Comparaison Avec Des Composés Similaires

La désoxycytidylyl-3’,5’-guanosine peut être comparée à d’autres dinucléotides similaires, tels que :

Cytidylyl-3’,5’-guanosine : Structure similaire mais contient du ribose au lieu du désoxyribose.

Désoxyadénylyl-3’,5’-thymidine : Un autre dinucléotide désoxyribonucléotidique avec des bases adénine et thymine.

Désoxycytidylyl-3’,5’-adénosine : Contient des bases cytosine et adénine liées par une liaison phosphodiester 3’,5’.

La singularité de la désoxycytidylyl-3’,5’-guanosine réside dans ses propriétés spécifiques d’appariement des bases et de structure, qui en font un outil précieux dans l’étude des interactions des acides nucléiques et des mécanismes enzymatiques .

Propriétés

Numéro CAS |

52474-59-6 |

|---|---|

Formule moléculaire |

C19H25N8O10P |

Poids moléculaire |

556.4 g/mol |

Nom IUPAC |

[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C19H25N8O10P/c20-12-1-2-26(19(31)23-12)14-4-9(10(5-28)35-14)37-38(32,33)34-6-11-8(29)3-13(36-11)27-7-22-15-16(27)24-18(21)25-17(15)30/h1-2,7-11,13-14,28-29H,3-6H2,(H,32,33)(H2,20,23,31)(H3,21,24,25,30) |

Clé InChI |

OBCJQWSXSLYWHI-UHFFFAOYSA-N |

SMILES isomérique |

C1[C@H]([C@@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O[C@@H]4C[C@@H](O[C@H]4CO)N5C=CC(=NC5=O)N)O |

SMILES canonique |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=CC(=NC5=O)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({4-[(1R)-4-[(2R,4S,5S)-2,4-diamino-6-oxohexahydropyrimidin-5-yl]-1-(2,2,2-trifluoro-1,1-dihydroxyethyl)butyl]phenyl}carbonyl)-L-glutamic acid](/img/structure/B10777321.png)

![[(2R,3S,4R,5R)-5-[(2-deuterioacetyl)amino]-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B10777326.png)

![1-[n[(Phenylmethoxy)carbonyl]-l-leucyl-4-[[n/n-[(phenylmethoxy)carbonyl]-/nl-leucyl]amino]-3-pyrrolidinone/n](/img/structure/B10777332.png)

![[Amino-[7-[[6-(1-ethanimidoylpiperidin-4-yl)oxy-2-methylbenzimidazol-1-yl]methyl]naphthalen-2-yl]methylidene]azanium](/img/structure/B10777341.png)

![(10S,11R,12S,14S,16R,20R,21R,22S)-16-[(S)-amino(hydroxy)methoxy]-12-hydroxy-20-[(E,2R,3R,7R,8S,9R)-11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B10777359.png)

![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777373.png)

![3-[(1-Amino-2-carboxy-ethyl)-hydroxy-phosphinoyl]-2-methyl-propionic acid](/img/structure/B10777393.png)

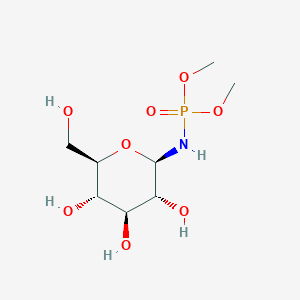

![1-Deoxy-6-O-phosphono-1-[(phosphonomethyl)amino]-L-threo-hexitol](/img/structure/B10777405.png)